molecular formula C17H16N2O3S2 B2463424 3,5-dimethoxy-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide CAS No. 941967-22-2

3,5-dimethoxy-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide

Cat. No.: B2463424
CAS No.: 941967-22-2
M. Wt: 360.45
InChI Key: SRJLSDLEENWUDE-UHFFFAOYSA-N
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Description

3,5-dimethoxy-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with methoxy groups and a benzo[d]thiazole moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethoxy-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide typically involves multiple steps:

    Formation of the benzo[d]thiazole moiety: This can be achieved by reacting 2-aminothiophenol with a suitable aldehyde under acidic conditions.

    Introduction of the methylthio group: The benzo[d]thiazole intermediate is then treated with methyl iodide in the presence of a base to introduce the methylthio group.

    Coupling with 3,5-dimethoxybenzoic acid: The final step involves coupling the benzo[d]thiazole derivative with 3,5-dimethoxybenzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethoxy-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxide, sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzamides.

Scientific Research Applications

3,5-dimethoxy-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    3,5-dimethoxy-N-(benzo[d]thiazol-2-yl)benzamide: Lacks the methylthio group.

    3,5-dimethoxy-N-(4-(methylthio)phenyl)benzamide: Lacks the benzo[d]thiazole moiety.

    N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide: Lacks the methoxy groups.

Uniqueness

3,5-dimethoxy-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both methoxy and methylthio groups, along with the benzo[d]thiazole moiety, makes it a versatile compound for various applications.

Properties

IUPAC Name

3,5-dimethoxy-N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S2/c1-21-11-7-10(8-12(9-11)22-2)16(20)19-17-18-15-13(23-3)5-4-6-14(15)24-17/h4-9H,1-3H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRJLSDLEENWUDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=NC3=C(S2)C=CC=C3SC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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